molecular formula C9H7NO3 B1531653 Methyl furo[3,2-b]pyridine-6-carboxylate CAS No. 1649471-55-5

Methyl furo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1531653
CAS No.: 1649471-55-5
M. Wt: 177.16 g/mol
InChI Key: BZEFGEFKSGSJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl furo[3,2-b]pyridine-6-carboxylate” is a chemical compound with the empirical formula C8H5NO3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements as part of its ring structure .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string OC(=O)c1cnc2ccoc2c1 . This indicates that the molecule contains a carboxylate group attached to a furo[3,2-b]pyridine ring .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Furopyridines : A method for the synthesis of furo[3,2-b]pyridine and its derivatives was described, highlighting the steps involved in obtaining these compounds from initial reactants through cyclization, reduction, and decarboxylation processes (Shiotani & Morita, 1986). This process underscores the versatility of these compounds for further chemical modifications and applications in various research fields.

  • Reactions and Functionalization : Research on 2,3-substituted furo[2,3-b]pyridines synthesized via the heterocyclization of pyridine-N-oxide derivatives explored the chemical reactivity of this heterocyclic framework. The study developed methods for functionalization, including C-H amination and borylation reactions, demonstrating the compounds' utility in synthetic chemistry (Fumagalli & da Silva Emery, 2016).

Applications in Drug Synthesis and Antitumor Activity

  • Antitumor Activity : The fluorescence studies on potential antitumor 6-(hetero)arylthieno[3,2-b]pyridine derivatives highlighted their promising photophysical properties. These compounds, evaluated as potential antitumor agents, showed significant fluorescence quantum yields and solvatochromic behavior, suggesting their applicability in drug delivery systems and as probes in biological studies (Carvalho et al., 2013).

Properties

IUPAC Name

methyl furo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)6-4-8-7(10-5-6)2-3-13-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEFGEFKSGSJPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CO2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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